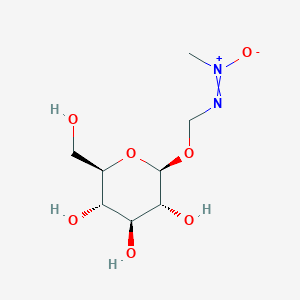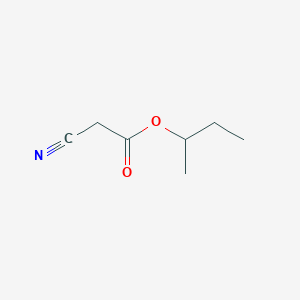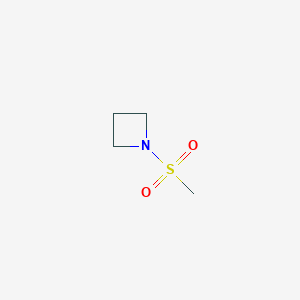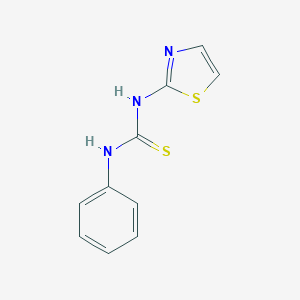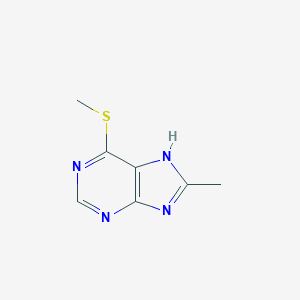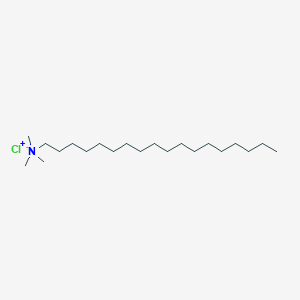
Trimethylstearylammoniumchlorid
Übersicht
Beschreibung
1-Octadecanaminium, N,N,N-trimethyl-, chloride, also known as Stearyltrimethylammonium chloride, is an organic molecular entity . It is used in numerous cosmetics and is known for its ability to act as a nitrosating agent . It is also used as an antibacterial and antiviral polymer additive .
Synthesis Analysis
The synthesis of 1-Octadecanaminium, N,N,N-trimethyl-, chloride involves introducing octadecylamine into a pressure vessel, adding an appropriate amount of isopropanol and unreactive medium, and then adding a small amount of sodium hydroxide as a catalyst . After replacing the air in the vessel with nitrogen and heating to 50°C, an excess of 1% (mass) of chloromethane is introduced .Molecular Structure Analysis
The molecular formula of 1-Octadecanaminium, N,N,N-trimethyl-, chloride is C21H46ClN . Its molecular weight is 348.050 g/mol . The IUPAC Standard InChI is InChI=1S/C21H46N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1 .Physical And Chemical Properties Analysis
1-Octadecanaminium, N,N,N-trimethyl-, chloride is an off-white to slight yellow powder . It has very good stability up to 200°C .Wissenschaftliche Forschungsanwendungen
Tensid und Emulgator in Kosmetikformulierungen
Trimethylstearylammoniumchlorid wirkt als effektives Tensid und Emulgator in kosmetischen Produkten. Es trägt zur Bildung von Emulsionen bei, indem es die Oberflächenspannung zwischen zwei nicht mischbaren Flüssigkeiten wie Öl und Wasser reduziert. Diese Eigenschaft ist besonders wertvoll bei der Formulierung von Spülungen, Shampoos und anderen Haarpflegeprodukten, da sie zur gleichmäßigen Verteilung des Produkts bei der Anwendung beiträgt .
Antistatisches Mittel in der Textilindustrie
In der Textilindustrie wird diese Verbindung als Antistatikmittel verwendet. Es mindert die statische Aufladung auf Stoffen, wodurch sie bequemer zu tragen sind und während der Fertigungsprozesse leichter zu handhaben sind .
Desinfektionsmittel und Desinfektion
Aufgrund seiner kationischen Natur weist this compound desinfizierende Eigenschaften auf. Es wird in Desinfektionsprodukten verwendet, um Bakterien und andere Mikroorganismen auf verschiedenen Oberflächen zu eliminieren, was zur Hygiene und öffentlichen Gesundheit beiträgt .
Conditionierungsmittel für die Haarpflege
Es dient als Conditionierungsmittel in Haarpflegeprodukten. Durch das Umhüllen der Haarsträhnen sorgt es für ein glattes Gefühl und hilft beim Entwirren, wodurch das Haar leichter zu handhaben ist und einen glänzenden Look erhält .
Korrosionsschutzmittel
Diese Verbindung ist auch für ihre Rolle als Korrosionsschutzmittel bekannt. Sie wird in industriellen Umgebungen verwendet, um Metalloberflächen vor Korrosion zu schützen, insbesondere in Umgebungen, in denen ein hohes Risiko für oxidative Schäden besteht .
Phasentransferkatalysator in der chemischen Synthese
In der chemischen Synthese wird this compound als Phasentransferkatalysator verwendet. Es erleichtert die Wanderung eines Reaktanten von einer Phase in eine andere, wo die Reaktion stattfindet, wodurch die Reaktionsgeschwindigkeit und die Ausbeute erhöht werden .
Flockungsmittel in der Wasseraufbereitung
Als Flockungsmittel wird es in Wasseraufbereitungsprozessen eingesetzt. Es hilft bei der Aggregation von kolloidalen Partikeln zu größeren Flocken, die dann leicht aus dem Wasser entfernt werden können, wodurch die Klarheit und Qualität des behandelten Wassers verbessert wird .
Schutzbeschichtungen
Schließlich wird es in der Formulierung von Schutzbeschichtungen verwendet. Diese Beschichtungen werden auf verschiedene Oberflächen aufgetragen, um Schutz vor Abrieb, Chemikalien und Feuchtigkeit zu bieten, und gewährleisten die Langlebigkeit und Strapazierfähigkeit des Materials .
Safety and Hazards
When handling 1-Octadecanaminium, N,N,N-trimethyl-, chloride, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
Wirkmechanismus
Trimethylstearylammonium chloride, also known as Octadecyltrimethylammonium chloride, Trimethyloctadecylammonium chloride, N,N,N-Trimethyloctadecan-1-aminium chloride, 1-Octadecanaminium, N,N,N-trimethyl-, chloride, or Stac, is a versatile quaternary ammonium compound with extensive applications in both research and industry .
Target of Action
Trimethylstearylammonium chloride primarily targets the surface of various materials, acting as a surfactant . It modifies the surface properties of these materials, enabling them to interact differently with their environment .
Mode of Action
As a surfactant, Trimethylstearylammonium chloride reduces surface tension, thereby enhancing the spreading and wetting properties of liquids . It also acts as an emulsifier, facilitating the mixing of substances that are usually immiscible .
Pharmacokinetics
As a surfactant, it is known to enhance the solubility of other compounds, potentially influencing their bioavailability .
Result of Action
Trimethylstearylammonium chloride’s action results in improved emulsification, dispersion, and surface tension reduction . This can lead to enhanced performance of products like hair conditioners, fabric softeners, asphalt emulsifiers, and more .
Action Environment
Environmental factors such as temperature and pH can influence the efficacy and stability of Trimethylstearylammonium chloride. For instance, its solubility in water is temperature-dependent . Furthermore, its effectiveness as a surfactant may be influenced by the pH of the solution .
Biochemische Analyse
Biochemical Properties
Trimethylstearylammonium chloride is known for its excellent biocompatibility and stability . It shows good dispersibility in vivo and is soluble in water at 20℃ . It is known to interact with various biomolecules, particularly proteins, due to its surfactant properties
Cellular Effects
The cellular effects of Trimethylstearylammonium chloride are primarily related to its role as a surfactant. It can influence cell function by altering the properties of cellular membranes, potentially impacting cell signaling pathways and cellular metabolism . Detailed studies on its specific effects on various types of cells and cellular processes are currently lacking.
Molecular Mechanism
The molecular mechanism of action of Trimethylstearylammonium chloride is largely based on its ability to act as a surfactant. It can interact with biomolecules, particularly lipids in cellular membranes, and alter their properties This can lead to changes in cell signaling, enzyme activity, and gene expression
Temporal Effects in Laboratory Settings
Eigenschaften
IUPAC Name |
trimethyl(octadecyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIIFPGSPJYLRR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15461-40-2 (Parent) | |
| Record name | Quaternium-10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1026902 | |
| Record name | N,N,N-Trimethyloctadecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
112-03-8 | |
| Record name | Stearyltrimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quaternium-10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N-Trimethyloctadecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyloctadecylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYL OCTADECYL AMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ70647U92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





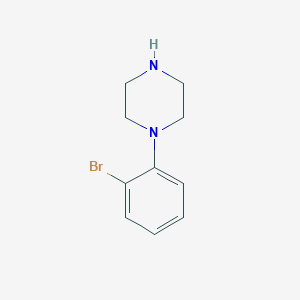
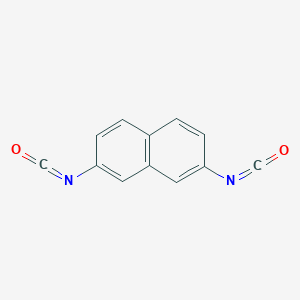
![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)
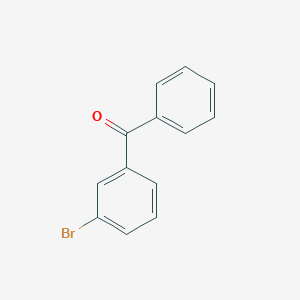
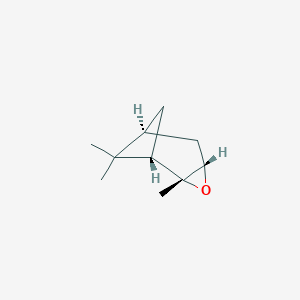

![[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate](/img/structure/B87072.png)
